

In-Depth Technical Guide to the Safety of N-Methylacetamide-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for **N-Methylacetamide-d6**. The data presented is crucial for professionals handling this substance in research and development settings. Given that **N-Methylacetamide-d6** is an isotopically labeled variant of N-Methylacetamide, its chemical and toxicological properties are considered analogous to the unlabeled compound. Therefore, safety data for N-Methylacetamide is presented herein.

Core Safety Data

The following tables summarize the key quantitative data from safety data sheets and toxicological studies for N-Methylacetamide.

Table 1: Physical and Chemical Properties



Property	Value
Chemical Formula	C3HD6NO
Molecular Weight	79.13 g/mol
Appearance	Colorless to light yellow liquid or solid[1]
Melting Point	26 - 28 °C[2][3]
Boiling Point	204 - 206 °C at 760 mmHg[2][3]
Flash Point	116 °C[2]
Autoignition Temperature	490 °C[2]
Density	0.957 g/mL at 25 °C[3]
Vapor Pressure	2 hPa at 20 °C[2]
Solubility	Soluble in water[2]
Log Kow (n-octanol/water)	-1.05

Table 2: Toxicological Data



Parameter	Value	Species	Test Guideline
LD50 (Oral)	3,950 mg/kg	Rat (male and female)	OECD Test Guideline 401
LD50 (Oral)	5,000 mg/kg	Rat	
Skin Corrosion/Irritation	Mild skin irritation	Rabbit	OECD Test Guideline 404[4]
Serious Eye Damage/Irritation	No eye irritation	Rabbit	OECD Test Guideline 405[4]
Germ Cell Mutagenicity	Sister chromatid exchange	Hamster (ovary)	
Reproductive Toxicity	Presumed human reproductive toxicant. May damage the unborn child.[4]		_

Table 3: Fire and Explosion Hazard Data

Parameter	Value
Upper Explosion Limit	18.10%
Lower Explosion Limit	3.20%
Hazardous Combustion Products	Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO ₂)[2]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of safety data. The following sections outline the protocols for key toxicological assessments.

Acute Oral Toxicity (LD50) - OECD Test Guideline 401

The oral LD50 value for N-Methylacetamide was determined following the OECD Test Guideline 401. Although this guideline has been largely replaced by alternative methods that



reduce animal use, it was the standard for many years.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

- Animal Model: Young, healthy adult rats of a single strain are used. Both males and nonpregnant females are tested.
- Housing and Acclimation: Animals are housed in suitable cages with controlled temperature (22 ± 3 °C) and humidity (30-70%). A 12-hour light/dark cycle is maintained. Standard laboratory diet and drinking water are provided ad libitum. Animals are acclimated for at least five days before the study.
- Dose Administration:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered orally in a single dose via gavage.
 - At least three dose levels are used, with the aim of identifying a dose that causes mortality
 in some animals and a dose that is non-lethal.

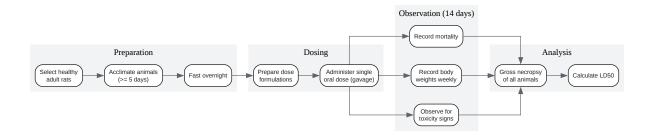
Observation:

- Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days.
- Body weights are recorded weekly.

Pathology:

- All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a recognized statistical method.





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Workflow for Acute Oral Toxicity Testing (OECD 401).

Prenatal Developmental Toxicity Study - OECD Test Guideline 414

N-Methylacetamide is classified as a substance that may damage the unborn child.[4] Studies to determine such effects generally follow OECD Test Guideline 414.

Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus following exposure of the pregnant female.

Methodology:

- Animal Model: Pregnant rats are commonly used.
- Dose Administration: The test substance is administered daily to pregnant females, typically from implantation to the day before caesarean section. The oral route (gavage) is common.
 At least three dose levels and a control group are used.
- Maternal Observations:
 - Dams are observed daily for clinical signs of toxicity.



- Body weight and food consumption are recorded regularly.
- Fetal Evaluation:
 - On the day before expected delivery, dams are euthanized, and a caesarean section is performed.
 - The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
 - Fetuses are weighed and examined for external abnormalities.
 - A subset of fetuses is examined for visceral and skeletal abnormalities.



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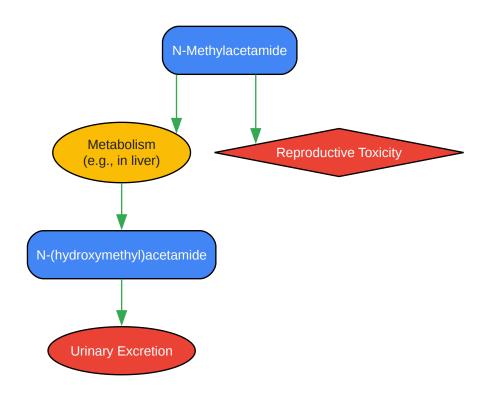
Workflow for Prenatal Developmental Toxicity Study (OECD 414).

Metabolism and Potential Toxicological Pathways

The primary metabolite of N-Methylacetamide in mice has been identified as N-(hydroxymethyl)acetamide. This suggests that the metabolism of N-Methylacetamide involves hydroxylation of the N-methyl group.

While the precise signaling pathways for the reproductive toxicity of N-Methylacetamide are not fully elucidated, the mechanism for many reproductive toxicants involves either direct effects on reproductive tissues or indirect effects through disruption of the endocrine system.





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Metabolic pathway of N-Methylacetamide.

Hazard Assessment and Personal Protection

A logical approach to handling **N-Methylacetamide-d6** involves understanding the hazards, implementing appropriate controls, and being prepared for emergencies.

Hazard Identification

- Health Hazards: Harmful if swallowed or inhaled. Causes skin and eye irritation. Suspected
 of damaging fertility or the unborn child.
- · Physical Hazards: Combustible liquid.

Exposure Controls

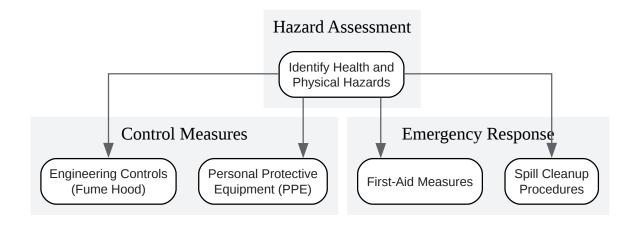
- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.



- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

Emergency Procedures

- In case of skin contact: Immediately wash with plenty of soap and water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If inhaled: Move person into fresh air.
- If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.



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Logical relationship in hazard management.

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